

# An In-depth Technical Guide to the Physical and Chemical Properties of Cyanoacetohydrazide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Cyanoacetohydrazide

Cat. No.: B512044

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Cyanoacetohydrazide** is a versatile bifunctional reagent that serves as a cornerstone in synthetic organic chemistry, particularly in the construction of a diverse array of heterocyclic compounds. Its unique molecular architecture, featuring a reactive hydrazide moiety, an active methylene group, and a nitrile function, makes it a valuable precursor for the synthesis of novel molecules with significant potential in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the physical and chemical properties of **cyanoacetohydrazide**, detailed experimental protocols for its synthesis and key reactions, and an exploration of its role in the development of compounds with biological activity.

## Physicochemical Properties of Cyanoacetohydrazide

The fundamental physical and chemical properties of **cyanoacetohydrazide** are summarized in the tables below, providing a ready reference for laboratory applications.

## General and Physical Properties

Property	Value	Reference(s)
Molecular Formula	C <sub>3</sub> H <sub>5</sub> N <sub>3</sub> O	<a href="#">[1]</a>
Molecular Weight	99.09 g/mol	<a href="#">[1]</a>
Appearance	White to light yellow crystalline powder	<a href="#">[2]</a>
Melting Point	114-116 °C	<a href="#">[3]</a>
Boiling Point	Decomposes upon strong heating	<a href="#">[1]</a>
Solubility	Soluble in water and alcohols; sparingly soluble in ether.	<a href="#">[1]</a>
pKa	pKa1: 2.34 (hydrazinium ion), pKa2: 11.17 (amide proton)	<a href="#">[2]</a>

## Spectroscopic Data

Spectrum	Key Peaks/Signals	Reference(s)
<sup>1</sup> H NMR	δ (ppm): ~3.4 (s, 2H, CH <sub>2</sub> ), ~4.2 (br s, 2H, NH <sub>2</sub> ), ~9.1 (br s, 1H, NH)	<a href="#">[4]</a>
<sup>13</sup> C NMR	δ (ppm): ~25 (CH <sub>2</sub> ), ~117 (CN), ~165 (C=O)	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
IR (KBr, cm <sup>-1</sup> )	~3300-3400 (N-H stretching), ~2260 (C≡N stretching), ~1650 (C=O stretching, Amide I)	<a href="#">[1]</a> <a href="#">[4]</a>
Mass Spectrometry	Molecular Ion (M <sup>+</sup> ): m/z 99. Key fragments may include loss of NH <sub>2</sub> NH <sub>2</sub> (m/z 67) and loss of CONHNH <sub>2</sub> (m/z 58).	<a href="#">[1]</a> <a href="#">[8]</a>

## Experimental Protocols

Detailed methodologies for the synthesis of **cyanoacetohydrazide** and its application in common synthetic transformations are provided below. These protocols are foundational for the use of this reagent in research and development.

## Synthesis and Purification of Cyanoacetohydrazide

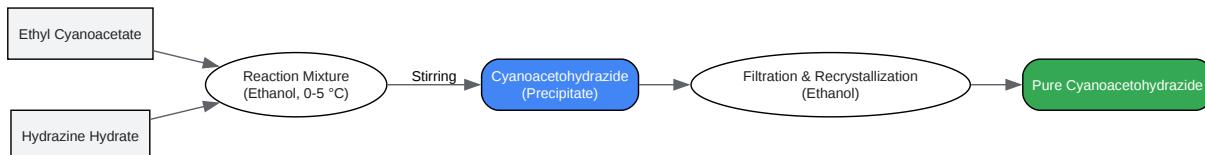
Reaction: The synthesis of **cyanoacetohydrazide** is typically achieved through the hydrazinolysis of ethyl cyanoacetate.[\[3\]](#)[\[9\]](#)

Materials:

- Ethyl cyanoacetate
- Hydrazine hydrate (80-99%)
- Ethanol

Procedure:

- To a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), add ethyl cyanoacetate.
- Slowly add an equimolar amount of hydrazine hydrate dropwise to the cooled and stirring ethyl cyanoacetate.
- After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours.
- Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
- The product will precipitate out of the solution as a white solid.
- Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.
- Recrystallize the crude product from ethanol to obtain pure **cyanoacetohydrazide**.
- Dry the purified crystals under vacuum.



[Click to download full resolution via product page](#)

### Synthesis of **Cyanoacetohydrazide**.

## Knoevenagel Condensation with Aldehydes

Reaction: **Cyanoacetohydrazide** readily undergoes Knoevenagel condensation with various aldehydes in the presence of a basic catalyst to yield  $\alpha,\beta$ -unsaturated cyanoacrylohydrazide derivatives.[10][11][12]

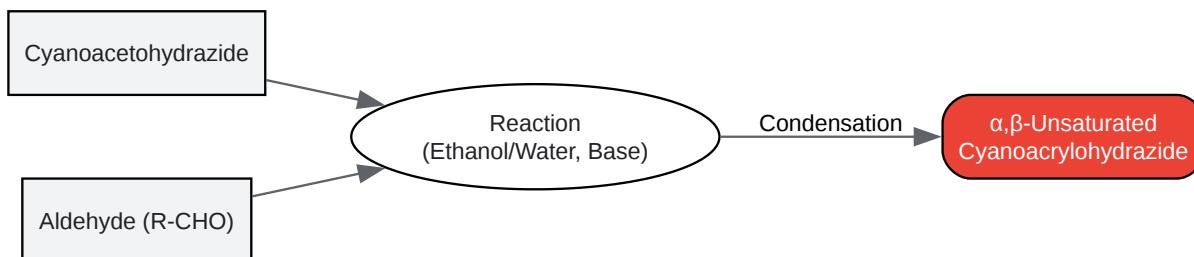
### Materials:

- **Cyanoacetohydrazide**
- Aromatic or aliphatic aldehyde
- Ethanol or water
- Basic catalyst (e.g., piperidine, DBU)

### Procedure:

- Dissolve **cyanoacetohydrazide** and an equimolar amount of the aldehyde in ethanol or water in a round-bottom flask.
- Add a catalytic amount of a suitable base (e.g., a few drops of piperidine).
- Stir the reaction mixture at room temperature or with gentle heating for 2-4 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, the product often precipitates from the reaction mixture.

- Collect the solid product by filtration and wash with a small amount of cold solvent.
- The product can be further purified by recrystallization if necessary.



[Click to download full resolution via product page](#)

Knoevenagel Condensation Workflow.

## Synthesis of Pyrazole Derivatives

Reaction: **Cyanoacetohydrazide** is a key building block for the synthesis of pyrazole heterocycles, often through reaction with 1,3-dicarbonyl compounds.[13][14][15]

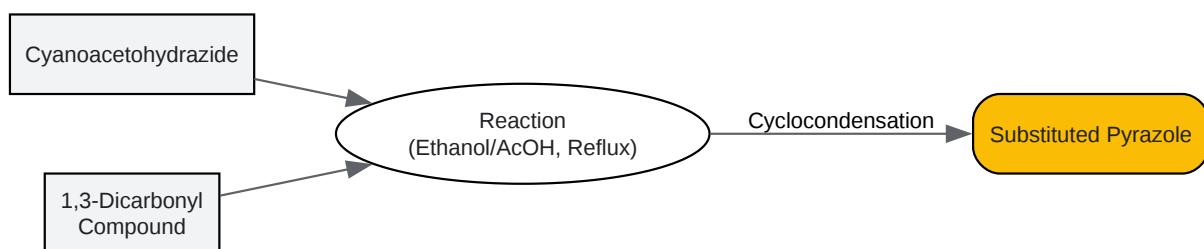
Materials:

- **Cyanoacetohydrazide**
- 1,3-Dicarbonyl compound (e.g., acetylacetone)
- Ethanol or acetic acid
- Acid or base catalyst (optional, depending on the substrate)

Procedure:

- In a round-bottom flask, dissolve **cyanoacetohydrazide** and an equimolar amount of the 1,3-dicarbonyl compound in a suitable solvent like ethanol or glacial acetic acid.
- The reaction may be catalyzed by a few drops of a mineral acid (e.g., HCl) or a base (e.g., piperidine).
- Reflux the reaction mixture for 4-6 hours.

- Monitor the reaction by TLC.
- After completion, cool the reaction mixture to room temperature.
- If a precipitate forms, collect it by filtration. Otherwise, the solvent may be removed under reduced pressure.
- The crude product is then purified, typically by recrystallization from an appropriate solvent.



[Click to download full resolution via product page](#)

#### Pyrazole Synthesis Workflow.

## Role in Drug Development and Biological Activity

**Cyanoacetohydrazide** itself is not a therapeutic agent, but it is a critical starting material for the synthesis of a wide range of heterocyclic compounds that have demonstrated promising biological activities. The resulting molecules, particularly pyrazole and hydrazide-hydrazone derivatives, have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[16][17][18][19]

## Anticancer Activity of Derivatives

Numerous studies have reported the synthesis of novel compounds derived from **cyanoacetohydrazide** with significant *in vitro* cytotoxicity against various cancer cell lines.[4][20][21] The mechanisms of action for these derivatives are diverse and appear to be dependent on the specific heterocyclic scaffold and its substitutions.

Some hydrazide-hydrazone derivatives have been shown to induce apoptosis in cancer cells by targeting the mitochondrial pathway.[17][22] This can involve the inhibition of anti-apoptotic

proteins of the Bcl-2 family, leading to the release of cytochrome c and subsequent activation of caspases.[17][22]

Pyrazole derivatives synthesized from **cyanoacetohydrazide** have been identified as inhibitors of various kinases and other crucial cellular targets.[16] These targets can include tubulin, epidermal growth factor receptor (EGFR), and cyclin-dependent kinases (CDKs), all of which are pivotal in cancer cell proliferation and survival.[16]

While specific signaling pathways directly modulated by **cyanoacetohydrazide** are not extensively documented, the activities of its derivatives suggest that they can interfere with key cancer-related pathways such as:

- Apoptosis Pathways: Through modulation of Bcl-2 family proteins and caspase activation.
- Cell Cycle Regulation: By inhibiting CDKs, leading to cell cycle arrest.
- Proliferation Signaling: Through inhibition of receptor tyrosine kinases like EGFR.

It is important to note that the precise signaling pathways affected are highly dependent on the final structure of the synthesized molecule. Further research is required to elucidate the specific molecular targets of simpler **cyanoacetohydrazide** derivatives.

## Conclusion

**Cyanoacetohydrazide** is a reagent of considerable importance in synthetic and medicinal chemistry. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an invaluable tool for the construction of complex molecular architectures. The straightforward experimental protocols for its synthesis and derivatization allow for the accessible production of a wide range of heterocyclic compounds. The demonstrated biological activities of these derivatives, particularly in the realm of anticancer research, underscore the continued relevance of **cyanoacetohydrazide** as a key building block in the quest for novel therapeutic agents. Future investigations into the specific mechanisms of action and signaling pathways modulated by its simpler derivatives will undoubtedly open new avenues for drug discovery and development.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Cyanoacetic acid hydrazide | C3H5N3O | CID 8820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Uses of Cyanoacetylhydrazine in Heterocyclic Synthesis: Novel Synthesis of Pyrazole Derivatives with Anti-tumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. bhu.ac.in [bhu.ac.in]
- 7. compoundchem.com [compoundchem.com]
- 8. Utilization of Cyanoacetohydrazide and Oxadiazolyl Acetonitrile in the Synthesis of Some New Cytotoxic Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 12. THE KNOEVENAGEL CONDENSATION OF AROMATIC ALDEHYDES WITH MALONONITRILE OR ETHYL CYANOACETATE IN THE PRESENCE OF CTMAB IN WATER | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyrazole synthesis [organic-chemistry.org]
- 16. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Impairing Powerhouse in Colon Cancer Cells by Hydrazide–Hydrazone-Based Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Uses of cyanoacetylhydrazine in heterocyclic synthesis: novel synthesis of pyrazole derivatives with anti-tumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of Cyanoacetohydrazide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b512044#physical-and-chemical-properties-of-cyanoacetohydrazide]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)